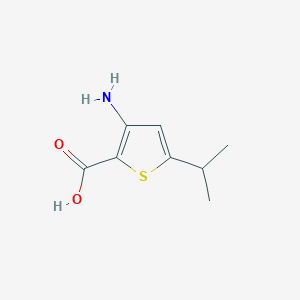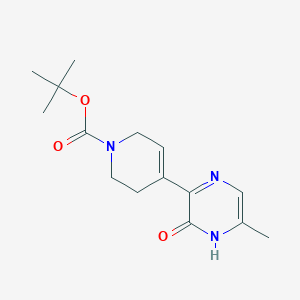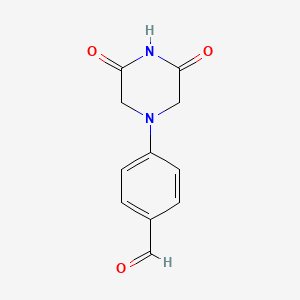
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is characterized by the presence of a benzaldehyde group attached to a piperazine ring that contains two keto groups at positions 3 and 5. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxopiperazin-1-yl)benzaldehyde typically involves the reaction of piperazine derivatives with benzaldehyde under controlled conditions. One common method includes the use of a piperazine derivative that is reacted with benzaldehyde in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-Dioxopiperazin-1-yl)benzoic acid.
Reduction: Formation of 4-(3,5-Dioxopiperazin-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dioxopiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,5-Dioxopiperazin-1-yl)benzoic acid
- 4-(3,5-Dioxopiperazin-1-yl)benzyl alcohol
- 4-(3,5-Dioxopiperazin-1-yl)benzene derivatives
Uniqueness
4-(3,5-Dioxopiperazin-1-yl)benzaldehyde is unique due to its specific structural features, which include the combination of a benzaldehyde group with a piperazine ring containing two keto groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-(3,5-dioxopiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-7-8-1-3-9(4-2-8)13-5-10(15)12-11(16)6-13/h1-4,7H,5-6H2,(H,12,15,16) |
Clé InChI |
SVEKQVMRZARJSE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)CN1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)


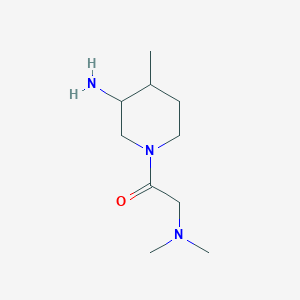
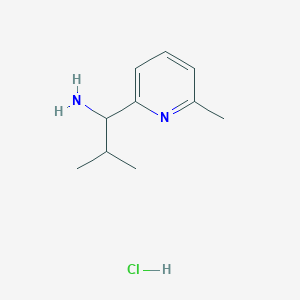

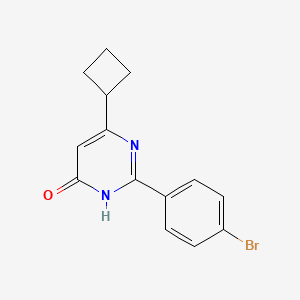
![2-[(3-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13206282.png)
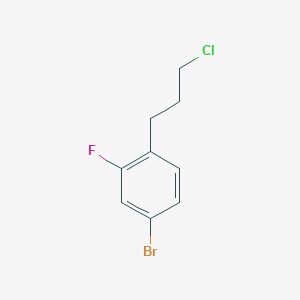
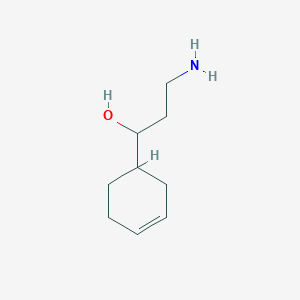
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
